molecular formula C23H18N2O2 B12899992 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide

4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide

Cat. No.: B12899992
M. Wt: 354.4 g/mol
InChI Key: BTBTVSHFEKLAPW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide (CAS 61273-35-6) is a chemical compound with the molecular formula C23H18N2O2 and a molecular weight of 354.40 g/mol. This benzoxazole derivative is of significant interest in medicinal chemistry and agrochemical research due to the privileged benzoxazole scaffold, which is known to confer a wide spectrum of biological activities. Research indicates that compounds based on the benzoxazole nucleus exhibit notable antifungal properties against various phytopathogenic fungi. Specifically, structurally related benzoxazole derivatives have demonstrated potent activity against strains such as Fusarium solani and Botrytis cinerea , with some inhibitors showing IC50 values in the low microgram-per-milliliter range, significantly outperforming standard controls . The core benzoxazole structure is also being explored in other fields, including the development of skin-lightening agents , where similar compounds act as potent tyrosinase inhibitors, and in various other pharmacological applications . The mechanism of action for its antifungal activity may involve targeting essential fungal proteins; molecular docking studies on analogous compounds suggest potential interaction with lipid transfer proteins like sec14p, preliminarily verifying the antifungal effects observed in vitro . The structure-activity relationships (SAR) of these compounds highlight that the electron-drawing ability and specific position of substituents on the molecular framework have a profound impact on their biological efficacy . This product is intended for research purposes only, specifically for use in biological screening, antifungal agent development, and structure-activity relationship studies in a controlled laboratory environment. It is not for diagnostic or therapeutic use. The product is typically shipped with cold-chain transportation to ensure stability. For current pricing, availability in global stock, and detailed shipping information from various locations (including the US, Germany, and India), please inquire directly.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzamide

InChI

InChI=1S/C23H18N2O2/c1-15-2-13-21-20(14-15)25-23(27-21)19-11-7-17(8-12-19)4-3-16-5-9-18(10-6-16)22(24)26/h2-14H,1H3,(H2,24,26)/b4-3+

InChI Key

BTBTVSHFEKLAPW-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research has indicated that compounds similar to 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide exhibit significant anticancer activity. The benzoxazole moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

1. Fluorescent Dyes
The compound's unique structure allows it to function as a fluorescent dye, which can be utilized in various imaging applications. Its fluorescence properties make it suitable for labeling biomolecules in biological assays and imaging techniques, enhancing visualization in microscopy .

2. Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound has potential applications in the field of organic electronics, particularly in OLED technology. Its ability to emit light when an electric current is applied makes it a candidate for use in displays and lighting solutions .

Cosmetic Formulations

1. Skin Care Products
The compound's properties have been explored for use in cosmetic formulations, particularly in skin care products. Its potential antioxidant effects can contribute to skin protection against oxidative stress, making it an attractive ingredient for anti-aging formulations . Additionally, its ability to enhance skin hydration and improve the overall texture of cosmetic products has been noted .

Case Studies

Study Focus Findings
Anticancer Activity StudyEvaluated the cytotoxic effects on breast cancer cellsSignificant reduction in cell viability observed at specific concentrations
Antimicrobial Efficacy ResearchTested against Gram-positive and Gram-negative bacteriaShowed promising results with minimum inhibitory concentrations lower than existing antibiotics
Neuroprotective Mechanism InvestigationAssessed effects on neuronal cell culturesInduced neuroprotection through modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • 5-Methyl vs. 5-Chloro : Methyl groups (e.g., 8f, 12i) improve lipophilicity and may enhance membrane permeability compared to electron-withdrawing chloro substituents (8e) .
    • Benzamide Substitutions : Nitrophenyl (8f) and acetylphenyl (8h) groups increase molecular polarity, whereas methoxy (12i) or chloro (12l) substituents modulate target selectivity .
  • Linker Impact :
    The thioacetamido linker (–S–CH₂–CONH–) in evidence compounds differs from the styryl group (–CH=CH–) in the target molecule. Thioacetamido linkers introduce flexibility and sulfur-mediated interactions, while styryl groups may enhance π-π stacking with hydrophobic protein pockets .

Spectral and Physicochemical Comparisons

  • IR Spectroscopy :

    • All compounds show NH stretches (~3290–3438 cm⁻¹) and carbonyl peaks (1648–1688 cm⁻¹) for amides .
    • 5-Methyl derivatives (e.g., 8f, 12i) exhibit aliphatic CH stretches (~2920 cm⁻¹) absent in chloro-substituted analogues .
  • NMR Data :

    • Methyl groups on benzoxazole (δ 2.40–2.52 ppm in ¹H NMR) and aromatic protons (δ 7.12–8.26 ppm) confirm substitution patterns .
    • Thioacetamido linkers show distinct –CH₂– signals at δ 4.44–4.48 ppm .
  • Mass Spectrometry :

    • Molecular ion peaks (e.g., m/z 462 for 8f) align with theoretical masses, while fragmentation patterns (e.g., base peak at m/z 120) suggest stable benzoxazole cores .

Biological Activity

4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various biological effects, including anti-inflammatory, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2OC_{20}H_{18}N_{2}O, with a molecular weight of approximately 314.37 g/mol. The compound contains a benzamide core linked to a styryl group and a methyl-substituted benzo[d]oxazole moiety, contributing to its biological activity.

1. Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazole exhibit significant antifungal properties. For instance, compounds similar to this compound have shown inhibitory effects against various phytopathogenic fungi:

CompoundTarget PathogenIC50 (μg/mL)
5hFusarium solani4.34
5aBotrytis cinerea19.92

These findings suggest that the structural characteristics of benzoxazole derivatives play a crucial role in their antifungal efficacy .

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives has been explored through various assays. For example, compounds derived from oxazolones have been shown to inhibit lipid peroxidation and proteolytic activity:

CompoundActivity TypeIC50 (μM)
4cLipoxygenase Inhibition41
4aProteolysis InhibitionNot specified

These compounds demonstrated significant inhibition of carrageenin-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .

3. Anticancer Activity

Benzamide derivatives are also being investigated for their anticancer properties. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines, although specific data on this compound remains limited. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted on various benzoxazole derivatives found that those with electron-withdrawing groups exhibited enhanced antifungal activity against Fusarium solani. The structure-activity relationship (SAR) analysis indicated that the position of substituents significantly influenced biological outcomes .

Case Study 2: Inflammation Model
In an experimental model using carrageenan-induced paw edema in rats, compounds similar to the target compound were administered. Results showed a marked reduction in edema, supporting the hypothesis that these compounds possess notable anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and benzoxazole precursors. For example, refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) is a documented approach . Optimization involves adjusting solvent polarity, reaction time, and catalyst loading. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation, as demonstrated for analogous benzoxazole derivatives (e.g., orthorhombic crystal system with space group P212121) . Complementary techniques include FT-IR for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹) and ¹H/¹³C NMR for aromatic proton and carbon assignments .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound’s solid-state stability and poor aqueous solubility (common in benzoxazole derivatives) necessitate the use of polar aprotic solvents (e.g., DMSO) for biological assays. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition temperatures and polymorphic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to explain charge-transfer interactions . Molecular docking against target proteins (e.g., kinases) can prioritize in vitro testing by estimating binding affinities . For example, benzoxazole derivatives have shown affinity for DNA topoisomerases in anticancer studies .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies in IC₅₀ values between cell-based and enzyme assays may arise from differences in membrane permeability or off-target effects. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. SPR) and pharmacokinetic profiling (e.g., plasma protein binding) can clarify mechanisms . Statistical tools like Bland-Altman plots or hierarchical clustering can quantify variability .

Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound for enhanced potency?

  • Methodological Answer : Systematic substitutions at the benzoxazole 5-methyl group or styryl linker can modulate steric and electronic effects. For example, introducing electron-withdrawing groups (e.g., -NO₂) at the para position of the styryl moiety improved anticancer activity in related compounds . QSAR models using descriptors like logP and polar surface area can prioritize synthetic targets .

Q. What advanced experimental designs (e.g., factorial design, DoE) are suitable for optimizing multi-step syntheses or biological assays?

  • Methodological Answer : Factorial design can efficiently screen variables (e.g., temperature, catalyst concentration) in synthesis. For example, a 2³ factorial design may identify interactions between solvent polarity, reaction time, and catalyst type . Response surface methodology (RSM) further refines optimal conditions .

Emerging Methodologies

Q. How can AI-driven platforms (e.g., ICReDD) accelerate reaction discovery and mechanistic analysis for this compound?

  • Methodological Answer : Integrated Computational-Experimental Design (ICReDD) combines quantum chemical calculations (e.g., transition state modeling) with machine learning to predict feasible reaction pathways. For instance, reaction path searches using the Artificial Force Induced Reaction (AFIR) method reduce trial-and-error experimentation .

Q. What role do molecular dynamics (MD) simulations play in understanding the compound’s interaction with biological membranes or proteins?

  • Methodological Answer : MD simulations (e.g., GROMACS) can model lipid bilayer penetration or protein-ligand binding kinetics. For benzoxazole derivatives, simulations have revealed time-dependent conformational changes in enzyme active sites, guiding pharmacophore refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.